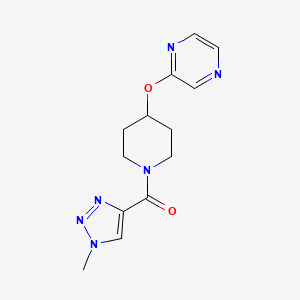

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone features a methanone core linking two heterocyclic moieties:

- 1-Methyl-1H-1,2,3-triazol-4-yl: A five-membered aromatic ring with three nitrogen atoms, methyl-substituted at position 1.

- 4-(Pyrazin-2-yloxy)piperidin-1-yl: A piperidine ring substituted with a pyrazin-2-yloxy group at position 2.

This structure combines nitrogen-rich heterocycles, which are common in bioactive molecules targeting enzymes, receptors, or nucleic acids. The pyrazine moiety may enhance solubility, while the triazole group contributes to metabolic stability .

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-18-9-11(16-17-18)13(20)19-6-2-10(3-7-19)21-12-8-14-4-5-15-12/h4-5,8-10H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEFMXBRACWPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a triazole ring linked to a pyrazinyl ether and a piperidine moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazoles and pyrazoles exhibit notable antimicrobial properties. For instance, pyrazole derivatives have shown efficacy against various bacterial strains and fungi. In particular, compounds similar to the one have demonstrated significant activity against pathogens such as Staphylococcus aureus and Candida albicans .

Antitumor Activity

Triazole derivatives are known for their anticancer properties. Studies have reported that compounds with similar structural frameworks inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain pyrazole derivatives have been effective against breast cancer cell lines (MCF-7 and MDA-MB-231), showing enhanced cytotoxicity when combined with standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds featuring triazole rings have been evaluated for their anti-inflammatory potential. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production, thus reducing inflammation .

The biological activity of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease processes, such as kinases related to cancer progression.

- Receptor Modulation : The compound could modulate receptors associated with inflammation or cancer cell signaling pathways.

Study 1: Antitumor Efficacy

In a study involving various triazole derivatives, one compound closely related to the target exhibited significant inhibition of tumor growth in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial activity of a series of pyrazole derivatives against clinical isolates. The results indicated that certain compounds showed potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Data Summary

| Activity Type | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial | Pyrazole Derivatives | Effective against S. aureus and C. albicans |

| Antitumor | Triazole Derivatives | Induced apoptosis in breast cancer cell lines |

| Anti-inflammatory | Triazole Compounds | Reduced pro-inflammatory cytokines |

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities, differing in substituents or core heterocycles:

Key Observations:

Heterocyclic Core Variations: The pyrazole in the second compound () lacks the third nitrogen atom present in the triazole of the target compound. This difference may alter electronic properties and hydrogen-bonding capacity, impacting target affinity .

Substituent Effects: The dimethylaminophenyl group in the fourth compound () introduces an aromatic amine, which could enhance interactions with hydrophobic pockets in target proteins .

Pharmacological and Physicochemical Properties

While explicit biological data for the target compound is unavailable, inferences can be drawn from analogues:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step processes, including:

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1-methyl-1,2,3-triazole ring .

- Piperidine-Pyrazine Coupling : Nucleophilic substitution between 4-hydroxypiperidine derivatives and 2-chloropyrazine under reflux conditions (e.g., 80°C in DMF with K₂CO₃ as a base) .

- Methanone Linkage : Coupling the triazole and piperidine-pyrazine moieties via a carbonyl bridge using carbodiimide-based reagents (e.g., EDC/HCl, HOBt) in anhydrous dichloromethane .

- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. Which spectroscopic methods are most effective for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies methyl groups (δ 1.8–2.1 ppm for triazole-CH₃), piperidine protons (δ 3.2–4.0 ppm), and pyrazine aromatic protons (δ 8.3–8.6 ppm) .

- ¹³C NMR : Confirms carbonyl resonance (δ 165–170 ppm) and quaternary carbons in the triazole ring .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 328.1412) .

- X-ray Crystallography : Resolves dihedral angles between triazole, piperidine, and pyrazine rings (e.g., 16.8–51.7° deviations observed in analogous structures) .

Q. What in vitro biological screening models are used to assess activity?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

- Anti-inflammatory Screening : Inhibition of TNF-α and IL-6 in LPS-stimulated macrophages (ELISA quantification) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., pyrazine-oxy-piperidine coupling efficiency >85% with excess 2-chloropyrazine) .

- Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro group reduction) improve yields from 60% to 92% .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics compared to THF .

Q. What strategies resolve contradictory bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., THP-1 vs. RAW264.7 macrophages show ±15% variance in TNF-α inhibition) .

- Purity Validation : HPLC purity thresholds (>98%) reduce false positives from impurities .

- Structural Analog Comparison : Test derivatives (e.g., pyridine vs. pyrazine substitutions) to isolate pharmacophore contributions .

Q. How does the pyrazin-2-yloxy group influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Pyrazine’s electron-deficient ring increases carbonyl electrophilicity, enhancing nucleophilic attack susceptibility (DFT calculations show +0.3 eV charge density shift) .

- Hydrolytic Stability : The pyrazine-oxy linkage is stable under physiological pH (t₁/₂ > 24 hrs at pH 7.4) but degrades in acidic conditions (t₁/₂ = 2 hrs at pH 2.0) .

- SAR Insights : Replacement with pyridyl-oxy groups reduces antimicrobial activity by 4-fold, highlighting pyrazine’s critical role .

Q. What computational approaches predict target binding affinity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates interactions with bacterial dihydrofolate reductase (DHFR), showing H-bonding with Val-31 and π-π stacking at Phe-98 .

- MD Simulations : GROMACS analyses reveal stable binding (RMSD < 2.0 Å over 100 ns) with DHFR, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.